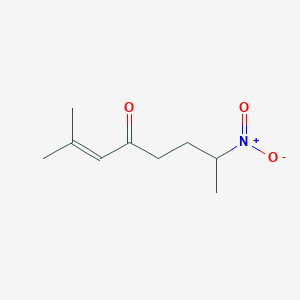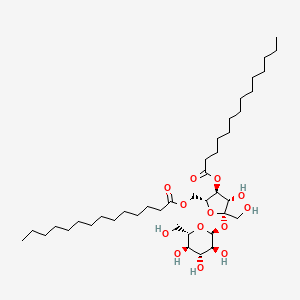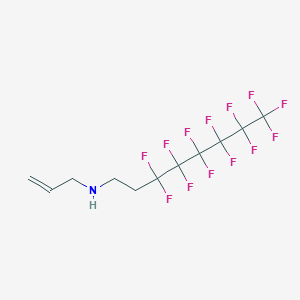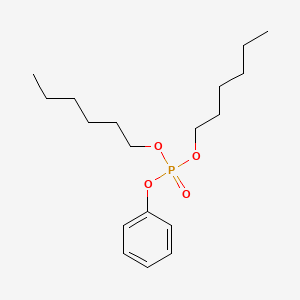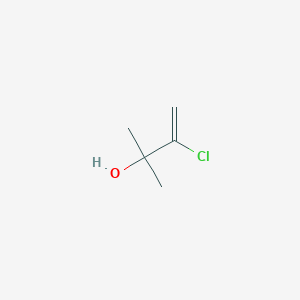
3-Chloro-2-methylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H9ClO. It is a chlorinated alcohol that features both an alkene and an alcohol functional group. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbut-3-en-2-ol can be synthesized through several methods. One common route involves the chlorination of 2-methylbut-3-en-2-ol. This reaction typically uses hydrochloric acid (HCl) as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or dihalogenated products.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used for chlorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Hydrogen Gas (H2): Used in hydrogenation reactions with a suitable catalyst.
Major Products Formed
Substitution Products: Various alcohols depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Addition Products: Saturated or dihalogenated compounds.
Applications De Recherche Scientifique
3-Chloro-2-methylbut-3-en-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methylbut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene and alcohol groups can undergo addition and oxidation reactions, respectively . These interactions can affect various biochemical pathways and processes, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-3-en-1-ol:
2-Methyl-3-buten-2-ol: Another related compound with a similar backbone but without the chlorine substitution.
Uniqueness
3-Chloro-2-methylbut-3-en-2-ol is unique due to the presence of both a chlorine atom and an alkene group in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications that are not possible with its non-chlorinated analogs .
Propriétés
Numéro CAS |
29279-88-7 |
|---|---|
Formule moléculaire |
C5H9ClO |
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
3-chloro-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9ClO/c1-4(6)5(2,3)7/h7H,1H2,2-3H3 |
Clé InChI |
UVFYJDAIQPCXKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


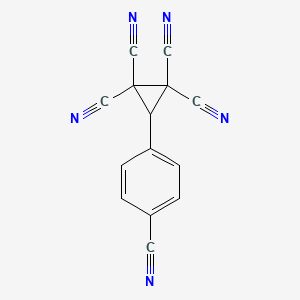

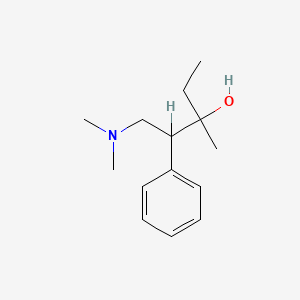
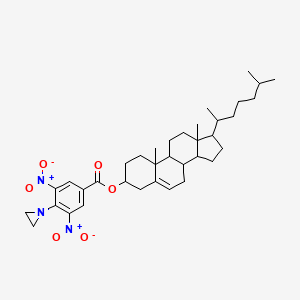
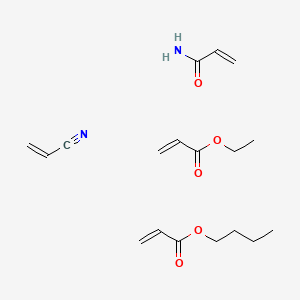
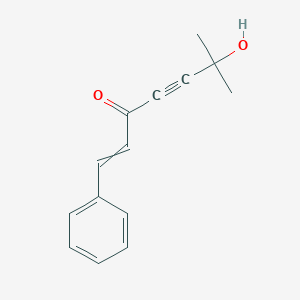
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
